3-(2-bromoethoxy)tetrahydro-2H-Pyran 3-(2-bromoethoxy)tetrahydro-2H-Pyran
Brand Name: Vulcanchem
CAS No.:
VCID: VC16785636
InChI: InChI=1S/C7H13BrO2/c8-3-5-10-7-2-1-4-9-6-7/h7H,1-6H2
SMILES:
Molecular Formula: C7H13BrO2
Molecular Weight: 209.08 g/mol

3-(2-bromoethoxy)tetrahydro-2H-Pyran

CAS No.:

Cat. No.: VC16785636

Molecular Formula: C7H13BrO2

Molecular Weight: 209.08 g/mol

* For research use only. Not for human or veterinary use.

3-(2-bromoethoxy)tetrahydro-2H-Pyran -

Specification

Molecular Formula C7H13BrO2
Molecular Weight 209.08 g/mol
IUPAC Name 3-(2-bromoethoxy)oxane
Standard InChI InChI=1S/C7H13BrO2/c8-3-5-10-7-2-1-4-9-6-7/h7H,1-6H2
Standard InChI Key CHNDBVHKKLUBCO-UHFFFAOYSA-N
Canonical SMILES C1CC(COC1)OCCBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

2-(2-Bromoethoxy)tetrahydro-2H-pyran (C₇H₁₃BrO₂) features a six-membered tetrahydropyran ring with a 2-bromoethoxy substituent at the 2-position . The THP group provides steric protection for the ether oxygen, while the bromine atom serves as a reactive site for further modifications. Key physicochemical properties include:

PropertyValueSource
Molecular Weight209.08 g/molPubChem
Boiling Point75°C at 20 mmHgPubChem
Density1.38 g/mL at 25°CPubChem
AppearanceColorless to pale yellowEPA DSSTox

The compound’s hygroscopic nature necessitates stabilization with potassium carbonate (K₂CO₃) during storage .

Spectroscopic Identification

¹H NMR Analysis:

  • THP ring protons resonate at δ 1.4–1.8 ppm (axial/equatorial CH₂ groups).

  • Bromoethoxy chain protons appear at δ 3.4–3.8 ppm (OCH₂CH₂Br).

¹³C NMR:

  • Ether carbons (C-O) show peaks at δ 60–70 ppm.

  • The BrCH₂ carbon is observed at δ 30–35 ppm.

IR Spectroscopy:

  • Strong C-O-C stretches at ~1120 cm⁻¹ and C-Br vibrations at ~600 cm⁻¹ confirm functional groups.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The standard protocol involves acid-catalyzed etherification between 2-bromoethanol and 3,4-dihydro-2H-pyran:

  • Reaction Conditions:

    • Catalyst: Pyridinium p-toluenesulfonate (PPTS).

    • Solvent: Anhydrous dichloromethane.

    • Temperature: 0–25°C to prevent dihydropyran polymerization.

  • Yield Optimization:

    • Stoichiometric control and inert atmospheres achieve >90% yield.

    • Quenching with NaHCO₃ neutralizes residual acid.

Industrial Manufacturing

Large-scale production replicates laboratory methods but incorporates:

  • Continuous flow reactors for enhanced temperature control.

  • In-line purification systems to remove byproducts.

  • Stabilization with K₂CO₃ to extend shelf life .

Applications in Organic Synthesis

Nucleophilic Substitution Reactions

The bromine atom undergoes SN2 reactions with amines, thiols, and alcohols, yielding substituted THP derivatives:

NucleophileProduct ApplicationExample
AminesDrug candidatesHDAC inhibitors
ThiolsPolymer functionalizationConductive polymers
AlcoholsProtecting group strategiesCarbohydrate chemistry

Oxidation Pathways

Controlled oxidation with potassium permanganate produces ketones or carboxylic acids, expanding utility in materials science.

Role in Drug Development

Histone Deacetylase (HDAC) Inhibitors

Derivatives of 2-(2-bromoethoxy)tetrahydro-2H-pyran exhibit nanomolar inhibitory activity against HDAC enzymes, which regulate gene expression in cancers. For instance:

  • Compound A: IC₅₀ = 12 nM against HDAC1.

  • Compound B: 94% tumor growth inhibition in murine models.

Cardiolipin Analogs

Mitochondria-targeted cardiolipin analogs synthesized from this compound enhance cellular energy metabolism and reduce oxidative stress.

Comparative Analysis with Structural Analogs

Reactivity Trends

  • Shorter Chains (C2): Faster SN2 kinetics due to reduced steric hindrance.

  • Longer Chains (C8–C12): Higher thermal stability (>150°C) but slower reactions.

Emerging Applications

Alkyne-functionalized analogs (e.g., 2-[(9-Decynyl)oxy]-THP) enable bioorthogonal labeling in live-cell imaging.

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